molecular formula C13H12BrNO B1448625 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol CAS No. 1642544-74-8

1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol

Cat. No.: B1448625
CAS No.: 1642544-74-8
M. Wt: 278.14 g/mol
InChI Key: KWVVOIWEJQETGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol” is a chemical compound. It has a molecular weight of 243.1 . The compound is also known as “1-(2-BROMOPYRIDIN-3-YL)PYRROLIDIN-3-OL” and has a CAS Number of 1563531-07-6 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo [1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . Another study reported the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H8BrNO, and its molecular weight is 202.05. The InChI code for this compound is 1S/C7H8BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3.


Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For example, 2-Bromopyridin-3-yl sulfurofluoridate can be used in the Pd-catalyzed Suzuki-Miyuara cross-coupling reaction . The fluorosulfate functionality was shown by Sharpless and coworkers to have distinct reactivity in comparison to other functional groups used in Suzuki-Miyuara reactions, such as bromides, chlorides, and triflates .

Scientific Research Applications

Application in Synthesis of Complex Ligands

  • Ligand Synthesis : The compound has been utilized in the synthesis of complex ligands. For example, monoarylated bromopyridines, which can be derived from 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol, undergo Pd-catalyzed aryl amination, leading to the formation of aminopyridinate ligands. These ligands are useful in various coordination chemistry applications (Scott, Schareina, Tok, & Kempe, 2004).

Role in Organic Synthesis and Chemical Reactions

  • Regioselectivity in Cyclization Reactions : This compound plays a role in the study of regioselectivity during cyclization reactions. Its structure determination is essential in confirming the formation of certain biologically active substances (Perekhoda et al., 2017).
  • Oxidative Bromination Catalyst : It has been used as a precursor in oxidative bromination reactions. In these processes, it contributes to the formation of various brominated organic compounds, which are significant in organic synthesis (Maurya et al., 2014).
  • Polysulfide Polymer Studies : The compound is involved in the study of polysulfide polymers. It reacts with sodium disulfide or sodium tetrasulfide, aiding in understanding the distribution and formation of polysulfides (Ganesh & Kishore, 1995).

Advanced Materials and Chemical Analysis

  • Photovoltaic Material Development : The compound has been studied for its role in improving the efficiency of polymer solar cells. As an additive in blend films, it enhances electron mobility and exciton dissociation, contributing significantly to the field of renewable energy (Jeong et al., 2010).
  • X-Ray Crystallography and Structural Analysis : It has been utilized in X-ray crystallography to determine the molecular structure of various compounds, aiding in the identification of novel chemical entities (Wang, Nong, Sht, & Qi, 2008).

Biochemistry and Biotechnology

  • Biofuel Production : This compound has been involved in the study of biofuel production. Specifically, its derivative, 2-phenylethanol, has been produced biologically, presenting a sustainable method for biofuel generation (Zhang et al., 2014).

Properties

IUPAC Name

1-(2-bromopyridin-3-yl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-13(16,10-6-3-2-4-7-10)11-8-5-9-15-12(11)14/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVVOIWEJQETGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=C(N=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.